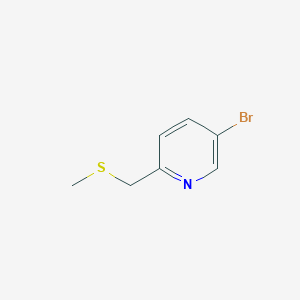

5-Bromo-2-methylsulfanylmethyl-pyridine

Description

5-Bromo-2-methylsulfanylmethyl-pyridine (CAS: 1566292-79-2) is a brominated pyridine derivative with a methylsulfanylmethyl (-CH₂-S-CH₃) substituent at position 2 and a bromine atom at position 5. Its molecular formula is C₇H₈BrNS, and it has a molecular weight of 218.12 g/mol .

Properties

IUPAC Name |

5-bromo-2-(methylsulfanylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFYOEIFMOQUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One prominent approach involves bromination of 2-methylpyridine derivatives, often starting from commercially available 2-methylpyridine or its precursors. The process typically includes selective bromination at the methyl group or the pyridine ring, followed by functionalization to introduce the sulfanylmethyl group.

Key Steps & Conditions

- Starting Material: 2-methylpyridine

- Reagents: N-bromosuccinimide (NBS) or elemental bromine

- Reaction Conditions: Reflux in inert solvents such as acetic acid or dichloromethane, with temperature control around 25–50°C

- Outcome: Selective bromination at the methyl group to yield 2-bromo-methylpyridine intermediates, which can be further functionalized

Research Findings

- Bromination using NBS in acetic acid yields high selectivity and yields up to 98%

- The process is straightforward, with reaction times typically around 5 hours

- Post-reaction purification involves distillation or recrystallization

Data Table: Bromination of 2-Methylpyridine

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Reagent | N-bromosuccinimide | 98% | Selective bromination |

| Solvent | Acetic acid | - | Reflux for 5 hours |

| Temperature | 25–50°C | - | Controlled to prevent over-bromination |

Synthesis via Nitration and Subsequent Reduction

Method Overview

This route involves nitration of pyridine derivatives, followed by reduction and halogenation steps to incorporate the bromine and sulfanylmethyl groups.

Key Steps & Conditions

- Nitration: Using nitric acid or mixed acid systems to introduce nitro groups

- Reduction: Catalytic hydrogenation over Pd/C at 15–40°C to convert nitro groups to amino groups

- Bromination & Sulfanylmethylation: Bromination with bromine in acidic medium, followed by sulfanylmethylation using thiol reagents

Research Findings

- Hydrogenation at mild temperatures (15–40°C) ensures high selectivity

- The sulfanylmethyl group is introduced via nucleophilic substitution or via methylation of thiol derivatives

- Overall yields are high, with process scalability demonstrated in industrial settings

Data Table: Nitration and Reduction Pathway

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ | Controlled temperature | - | To prevent over-nitration |

| Hydrogenation | Pd/C | 15–40°C, under H₂ | High | Converts nitro to amino groups |

| Bromination | Br₂ | Acidic medium | 90–98% | Selective substitution |

Decarboxylation and Functionalization of Malonate Derivatives

Method Overview

This method employs diethyl malonate reacting with alkali metals to generate malonate salts, which then undergo condensation with chloropyridines, decarboxylation, and subsequent functionalization.

Key Steps & Conditions

- Malonate Reaction: Diethyl malonate reacts with sodium or other alkali metals to form salts

- Condensation: Dropwise addition of 5-nitryl-2-chloropyridine under controlled temperature

- Decarboxylation: Acidic conditions facilitate removal of ester groups, yielding 5-nitryl-2-methylpyridine

- Hydrogenation: Catalytic reduction over Pd/C to produce 5-amido-2-methylpyridine

- Bromination & Sulfanylmethylation: Final steps involve bromination with bromine, sodium nitrite, and neutralization

Research Findings

- This multi-step process offers high overall yields (~75–85%) and is suitable for large-scale synthesis

- The process benefits from mild reaction conditions, simple operation, and high catalytic efficiency

Data Table: Malonate-Based Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Malonate salt formation | Diethyl malonate + Na | Room temperature | - | Initiates synthesis |

| Condensation | 5-nitryl-2-chloropyridine | Dropwise addition | - | Under controlled temperature |

| Decarboxylation | Acidic medium | Reflux | 80–85% | Produces 5-nitryl-2-methylpyridine |

| Hydrogenation | Pd/C | 15–40°C | High | Converts to amino derivative |

| Bromination | Br₂ | Acidic solution | 90–98% | Final bromination step |

Industrial-Scale Process Considerations

Based on patent literature and industrial reports, the synthesis of 5-bromo-2-methylpyridine is optimized for large-scale production with the following considerations:

- Reaction Conditions: Mild temperatures (15–50°C), atmospheric pressure

- Catalysts: Palladium on carbon (Pd/C) for hydrogenation

- Purification: Distillation, solvent recovery, and crystallization

- Yield Optimization: Excess reagents minimized, reaction times optimized to prevent overreaction

Summary of Data & Reaction Parameters

| Method | Starting Material | Key Reagents | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Bromination of 2-methylpyridine | 2-methylpyridine | NBS or Br₂ | 25–50°C | 98% | High selectivity |

| Nitration & reduction | Pyridine derivatives | HNO₃, H₂, Pd/C | 15–40°C | 80–90% | Multi-step, scalable |

| Malonate route | Diethyl malonate | Na, chloropyridine | Reflux | 75–85% | Suitable for industrial scale |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylsulfanylmethyl-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Scientific Research Applications

5-Bromo-2-methylsulfanylmethyl-pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It serves as a probe for studying biological processes involving pyridine-containing molecules.

Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylsulfanylmethyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The bromine atom and the methylsulfanylmethyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-Bromo-2-methylsulfanylmethyl-pyridine and analogous pyridine derivatives:

Electronic and Reactivity Profiles

- Thioether vs. In contrast, methylsulfonyl groups (e.g., in 5-Bromo-2-(methylsulfonyl)pyridine) are strongly electron-withdrawing, deactivating the ring and directing reactions to specific positions . Thioethers are more prone to oxidation than sulfonamides or sulfones, which could influence stability in synthetic pathways .

- Aryl vs. However, its lipophilicity may reduce aqueous solubility compared to the target compound . The methoxyphenyl group in 5-Bromo-2-(2-methoxyphenyl)pyridine adds hydrogen-bonding capability, enhancing interactions in biological systems .

Positional Isomerism :

- 2-Bromo-5-(methylsulfonyl)pyridine demonstrates how bromine and sulfonyl group positions alter electronic effects. The bromine at position 2 may sterically hinder reactions at adjacent positions compared to the target compound .

Biological Activity

Overview

5-Bromo-2-methylsulfanylmethyl-pyridine is an organic compound belonging to the pyridine family, characterized by a bromine atom at the 5th position and a methylsulfanylmethyl group at the 2nd position. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry, material science, and chemical biology.

The synthesis of 5-Bromo-2-methylsulfanylmethyl-pyridine can be achieved through several methods, including:

- Bromination of 2-methylsulfanylmethyl-pyridine using bromine or brominating agents in solvents such as dichloromethane or acetonitrile.

- Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, which involve reacting 2-methylsulfanylmethyl-pyridine with brominated aryl compounds.

The compound exhibits various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles like amines or thiols.

- Oxidation Reactions : The methylsulfanylmethyl group can be oxidized to sulfoxides or sulfones.

- Reduction Reactions : The pyridine ring can be reduced to a piperidine structure.

Medicinal Chemistry Applications

5-Bromo-2-methylsulfanylmethyl-pyridine serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. Its mechanism of action often involves interactions with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.

Antitumor Activity

Research has indicated that derivatives of pyridine, including 5-Bromo-2-methylsulfanylmethyl-pyridine, exhibit antitumor properties. A study involving molecular docking showed promising binding orientations with thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This suggests potential use in developing anticancer therapies .

Antimicrobial Properties

Pyridine derivatives are known for their broad spectrum of biological activities, including antifungal and antibacterial effects. The presence of the methylsulfanylmethyl group enhances its interaction with biological membranes, potentially increasing its efficacy against various pathogens .

Comparative Biological Activity of Pyridine Derivatives

Case Studies

- Anticancer Research : In a study focusing on the synthesis and molecular docking of pyridine derivatives, researchers found that 5-Bromo-2-methylsulfanylmethyl-pyridine demonstrated significant binding affinity towards thymidylate synthase, suggesting its potential as an anticancer agent .

- Antimicrobial Studies : Another investigation highlighted the antimicrobial properties of various pyridine derivatives, including 5-Bromo-2-methylsulfanylmethyl-pyridine. It was shown to inhibit the growth of specific bacterial strains, indicating its utility in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.